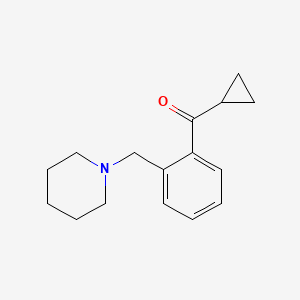

Cyclopropyl 2-(piperidinomethyl)phenyl ketone

Description

BenchChem offers high-quality Cyclopropyl 2-(piperidinomethyl)phenyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropyl 2-(piperidinomethyl)phenyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclopropyl-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c18-16(13-8-9-13)15-7-3-2-6-14(15)12-17-10-4-1-5-11-17/h2-3,6-7,13H,1,4-5,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCQIRPRGXUYAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643620 | |

| Record name | Cyclopropyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-83-6 | |

| Record name | Cyclopropyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility profile of Cyclopropyl 2-(piperidinomethyl)phenyl ketone in organic solvents

An In-depth Technical Guide to the Solubility Profile of Cyclopropyl 2-(piperidinomethyl)phenyl ketone in Organic Solvents

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and ultimately, its therapeutic efficacy.[1] For drug development professionals, a comprehensive understanding of an API's solubility profile in various organic solvents is paramount. This guide provides a detailed technical overview of the principles and methodologies for determining the solubility of Cyclopropyl 2-(piperidinomethyl)phenyl ketone, a compound of interest in contemporary pharmaceutical research.

This document is structured to provide not just procedural steps, but also the underlying scientific rationale, enabling researchers to design and execute robust solubility studies. We will delve into the theoretical underpinnings of the solubility of this specific molecule, followed by detailed, field-proven experimental protocols, and conclude with best practices for data presentation and interpretation.

Physicochemical Characteristics and Predicted Solubility Behavior

A priori assessment of a compound's physicochemical properties is essential for the rational selection of solvents for solubility screening. Cyclopropyl 2-(piperidinomethyl)phenyl ketone possesses distinct functional groups that govern its solubility behavior: a cyclopropyl ketone, an aromatic phenyl ring, and a tertiary amine in the form of a piperidinomethyl group.

-

Polarity and Hydrogen Bonding: The ketone group's carbonyl oxygen can act as a hydrogen bond acceptor.[2] The tertiary amine of the piperidine ring also has a lone pair of electrons, making it a hydrogen bond acceptor.[3][4] However, the molecule lacks a hydrogen bond donor.[3] The presence of the nonpolar phenyl and cyclopropyl groups contributes to its overall lipophilicity. This mixed polarity suggests that the compound will exhibit solubility in a range of solvents, with a preference for those that can engage in hydrogen bonding or have a moderate to high polarity. The principle of "like dissolves like" is a fundamental guide in solvent selection.[5] A solvent's polarity can be quantified by its dielectric constant or polarity index.[6][7]

-

pKa and Ionization: The piperidine moiety is basic, with the pKa of its conjugate acid being approximately 11.12.[8][9] This indicates that in acidic conditions, the piperidine nitrogen will be protonated, forming a cation. This ionization drastically increases the molecule's polarity and its solubility in polar protic solvents like water and alcohols.[10] Conversely, in neutral or basic conditions, the amine will be in its free base form, which is less polar and more soluble in organic solvents.

Based on these characteristics, a diverse range of organic solvents should be selected for a comprehensive solubility profile. This should include polar protic solvents (e.g., methanol, ethanol), polar aprotic solvents (e.g., acetone, acetonitrile, dimethyl sulfoxide), and nonpolar solvents (e.g., hexane, toluene).[11][12]

Experimental Determination of Equilibrium Solubility

The determination of equilibrium solubility is crucial for understanding the thermodynamic limit of a drug's concentration in a solvent.[13] The "shake-flask" method is a widely recognized and robust technique for this purpose.[14][15] The following protocol outlines a comprehensive approach, incorporating best practices for accuracy and reproducibility.

Diagram of the Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocol

1. Materials and Reagents:

-

Cyclopropyl 2-(piperidinomethyl)phenyl ketone (ensure purity is characterized)

-

Selected organic solvents (HPLC grade or equivalent)

-

Calibrated analytical balance

-

Vials with solvent-resistant caps

-

Orbital shaker with temperature control

-

Syringes and 0.22 µm syringe filters compatible with the organic solvents

-

Volumetric flasks and pipettes

-

Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Cyclopropyl 2-(piperidinomethyl)phenyl ketone to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[15]

-

Accurately add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Temperature control is critical as solubility is temperature-dependent.[16][17]

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[14][18] It is advisable to test different time points initially to confirm that equilibrium has been achieved.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. Filtration is essential to remove any undissolved particles that could interfere with the analysis.[5][19]

-

-

Quantification:

-

HPLC-UV Method (Preferred):

-

Develop and validate an HPLC method for the quantification of Cyclopropyl 2-(piperidinomethyl)phenyl ketone.[20][21] This involves selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a calibration curve using standard solutions of the compound in the mobile phase. The calibration curve should cover the expected concentration range of the solubility samples.[5]

-

Dilute the filtered solubility samples with the mobile phase to fall within the linear range of the calibration curve.

-

Inject the diluted samples and standards into the HPLC system and determine the concentration of the compound in the original filtrate based on the peak area.

-

-

UV-Vis Spectrophotometry Method (Alternative):

-

This method is suitable if the compound has a distinct chromophore and the solvent does not interfere with its absorbance.[22][23]

-

Determine the wavelength of maximum absorbance (λmax) for the compound in each solvent.

-

Prepare a calibration curve of absorbance versus concentration for the compound in each respective solvent.[19]

-

Dilute the filtered solubility samples as necessary and measure their absorbance at λmax.

-

Calculate the concentration from the calibration curve.

-

-

3. Quality Control and Trustworthiness:

-

Perform all experiments in triplicate to assess variability.

-

Run a blank (solvent only) for each analytical run to ensure no interference.

-

Ensure the analytical method is validated for linearity, accuracy, and precision.

-

Confirm the solid phase before and after the experiment (e.g., by microscopy or DSC) to check for any polymorphic transformations, which can affect solubility.

Data Presentation

The solubility data should be presented in a clear and concise table, allowing for easy comparison across different solvents.

Table 1: Hypothetical Solubility of Cyclopropyl 2-(piperidinomethyl)phenyl ketone in Various Organic Solvents at 25 °C

| Solvent | Solvent Polarity Index[7] | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | < 1 | < 0.004 |

| Toluene | 2.4 | 15.2 | 0.062 |

| Dichloromethane | 3.1 | 85.6 | 0.348 |

| Acetone | 5.1 | 150.3 | 0.610 |

| Ethanol | 4.3 | 210.8 | 0.856 |

| Methanol | 5.1 | 250.1 | 1.015 |

| Acetonitrile | 5.8 | 180.5 | 0.733 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 300 | > 1.218 |

(Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.)

Conclusion

A thorough understanding of the solubility profile of Cyclopropyl 2-(piperidinomethyl)phenyl ketone is indispensable for its successful development as a pharmaceutical agent. This guide has provided a comprehensive framework for this investigation, grounded in scientific principles and established laboratory practices. By carefully considering the physicochemical properties of the molecule and employing robust experimental methodologies such as the shake-flask method coupled with a validated analytical technique, researchers can generate high-quality, reliable solubility data. This information is foundational for subsequent formulation design, preclinical studies, and ultimately, the development of a safe and effective drug product.

References

-

Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1):58-60. Available from: [Link]

-

Why can't ketones, aldehydes, and tertiary amines form intermolecular hydrogen bonds? (2018). Stack Exchange. Available from: [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Pharmapproach. Available from: [Link]

-

Adeeba Qureshi, Dr. Jigar Vyas, and Dr. UM Upadhyay. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available from: [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru. Available from: [Link]

-

Gravimetric Analysis • The Solubility of Precipitates. (n.d.). Available from: [Link]

-

Polarity of Solvents. (n.d.). Available from: [Link]

-

Solvents and Polarity. (n.d.). Available from: [Link]

-

S. G. O'Grady, P. G. W. A. Komorsky-Lovrić, S. Lovrić. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry. Available from: [Link]

-

pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available from: [Link]

-

Piperidine. Grokipedia. Available from: [Link]

-

Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts. Available from: [Link]

-

How do you distinguish the polarity of organic solvent? (2014). ResearchGate. Available from: [Link]

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. Available from: [Link]

-

solubility experimental methods.pptx. (n.d.). Available from: [Link]

-

Solubility Check in FaSSIF FeSSIF by HPLC. (n.d.). Biorelevant.com. Available from: [Link]

-

Hou, S., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. Available from: [Link]

-

Development and validation of a RP-HPLC method for determination of solubility of Furosemide. ResearchGate. Available from: [Link]

-

UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. (2024). Pion Inc. Available from: [Link]

-

Hydrogen Bonding. (n.d.). Organic Chemistry Tutor. Available from: [Link]

-

Ketones, Amines and Amides. (n.d.). Organic Chemistry. Available from: [Link]

-

Bergström, C. A., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available from: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Available from: [Link]

-

How to find solubilities of drugs by using uv-visible spectroscopy? (2014). ResearchGate. Available from: [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017). ResearchGate. Available from: [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Available from: [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). Semantic Scholar. Available from: [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. Available from: [Link]

-

PIPERIDINE. (n.d.). Ataman Kimya. Available from: [Link]

-

Aqueous Solubility Assays. (2025). Creative Bioarray. Available from: [Link]

-

3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. (n.d.). RMIT Open Press. Available from: [Link]

-

DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. (n.d.). Turkish Journal of Pharmaceutical Sciences. Available from: [Link]

-

Policy: Good Laboratory Practices Advisories - Compliance Monitoring. (2016). US EPA. Available from: [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Available from: [Link]

-

Piperidine | C5H11N | CID 8082. (n.d.). PubChem - NIH. Available from: [Link]

-

ORGANIC PHARMACEUTICAL CHEMISTRY IV. (2020). Available from: [Link]

-

Evaluation of physicochemical properties and dissolution studies on quality control of low water solubility drugs (raw materials and pharmaceutical formulations). (2020). SciELO Colombia. Available from: [Link]

-

handbook good laboratory practice (glp). (1997). IRIS. Available from: [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution. Available from: [Link]

-

CYCLOPROPYL 2-(4-METHYLPIPERAZINOMETHYL)PHENYL KETONE. (n.d.). LookChem. Available from: [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). Available from: [Link]

-

Cyclopropyl phenyl ketone | C10H10O | CID 77029. (n.d.). PubChem - NIH. Available from: [Link]

-

<1236> Solubility Measurements. (2016). USP-NF. Available from: [Link]

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. quora.com [quora.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. pharmaguru.co [pharmaguru.co]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. grokipedia.com [grokipedia.com]

- 9. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]

- 11. research.cbc.osu.edu [research.cbc.osu.edu]

- 12. chem.rochester.edu [chem.rochester.edu]

- 13. uspnf.com [uspnf.com]

- 14. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. pharmajournal.net [pharmajournal.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 20. researchgate.net [researchgate.net]

- 21. turkjps.org [turkjps.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cyclopropyl 2-(piperidinomethyl)phenyl ketone (CAS: 898773-83-6)

Executive Summary: This technical guide provides a comprehensive overview of Cyclopropyl 2-(piperidinomethyl)phenyl ketone, a specialized chemical compound of interest to researchers in synthetic chemistry and drug discovery. This document details the molecule's fundamental physicochemical properties, outlines a robust synthetic strategy with mechanistic considerations, and discusses its potential applications as a versatile chemical building block. The guide is structured to deliver actionable insights and protocols for scientists and development professionals, grounding all technical assertions in established chemical principles and supporting literature.

Introduction & Strategic Significance

Cyclopropyl 2-(piperidinomethyl)phenyl ketone integrates three distinct and chemically significant structural motifs: a cyclopropyl ketone, an ortho-substituted aromatic ring, and a piperidine moiety. The strategic combination of these features makes it a compound of considerable interest for creating complex molecular architectures and as a scaffold in medicinal chemistry.

The Cyclopropyl Ketone Moiety: A Constrained Bioisostere

The cyclopropyl group is a well-established motif in drug design, often serving as a bioisostere for phenyl groups or gem-dimethyl functionalities. Its inherent ring strain and unique electronic properties introduce conformational rigidity, which can be advantageous for optimizing ligand-receptor binding interactions.[1] When conjugated with a ketone, the cyclopropyl ring's reactivity is enhanced, allowing it to participate in a variety of transformations such as ring-opening reactions and cycloadditions, effectively acting as a versatile three-carbon synthon.[2] The high C-H bond dissociation energy of the cyclopropyl ring also tends to reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes, a valuable property for improving the pharmacokinetic profile of drug candidates.[1]

The 2-(Piperidinomethyl)phenyl Substituent: Modulator of Physicochemical Properties

The presence of a basic piperidinomethyl group at the ortho position of the phenyl ring is a critical feature. This substituent significantly influences the molecule's solubility, basicity (pKa), and potential for ionic interactions. In a drug development context, such a group can be crucial for forming water-soluble salts, improving oral bioavailability, and establishing key binding interactions with biological targets, such as hydrogen bonding or salt bridges. The ortho-substitution pattern creates a specific steric and electronic environment around the ketone, which can direct further chemical transformations and influence the molecule's overall conformation.

Physicochemical & Structural Properties

The fundamental properties of Cyclopropyl 2-(piperidinomethyl)phenyl ketone are summarized below. These data are essential for planning synthetic transformations, purification, and analytical characterization.

Molecular Structure

The chemical structure of the title compound is depicted below, rendered using the DOT language.

Caption: 2D Structure of Cyclopropyl 2-(piperidinomethyl)phenyl ketone.

Data Summary

| Property | Value | Source / Method |

| CAS Number | 898773-83-6 | [3] |

| Molecular Formula | C₁₇H₂₃NO | Calculated |

| Molecular Weight | 257.37 g/mol | Calculated |

| IUPAC Name | Cyclopropyl(2-(piperidin-1-ylmethyl)phenyl)methanone | IUPAC Nomenclature |

| SMILES | C1CC1C(=O)C2=CC=CC=C2CN3CCCCC3 | Structure-based |

| Appearance | Likely an oil or low-melting solid | Inferred from analogs[4] |

Synthesis and Mechanistic Insights

Retrosynthetic Analysis & Strategy

A practical retrosynthetic approach involves disconnecting the piperidine group via a nucleophilic substitution or reductive amination pathway. The most direct precursor would be (2-(bromomethyl)phenyl)(cyclopropyl)methanone . This intermediate can be further disconnected to 2-methylphenyl)(cyclopropyl)methanone , which in turn derives from commercially available cyclopropyl phenyl ketone [4][5] or is synthesized via methods like the oxidation of cyclopropyl(phenyl)methanol.[6]

The chosen forward synthesis focuses on the late-stage introduction of the piperidine moiety to a pre-formed bromomethyl intermediate, which is a reliable and high-yielding strategy.

Proposed Synthetic Workflow

The diagram below outlines the proposed multi-step synthesis from a common starting material.

Caption: Proposed three-step synthesis workflow.

Experimental Protocol

Step 1: Synthesis of (4-methylphenyl)(cyclopropyl)methanone

-

Rationale: A standard Friedel-Crafts acylation is employed to attach the cyclopropyl ketone moiety to a commercially available and inexpensive aromatic starting material, toluene. The para-isomer is the major product due to steric hindrance and can be readily isolated.

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in dry dichloromethane (DCM) at 0 °C, add cyclopropanecarbonyl chloride (1.0 eq.) dropwise.

-

Allow the mixture to stir for 15 minutes, then add toluene (1.5 eq.) dropwise, maintaining the temperature at 0 °C.

-

Let the reaction warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice and extract with DCM (3x).

-

Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the target ketone.

Step 2: Synthesis of (2-(bromomethyl)phenyl)(cyclopropyl)methanone

-

Rationale: A free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like AIBN selectively brominates the benzylic methyl group. This reaction is a classic and reliable method for generating benzylic halides.

-

Dissolve (tolyl)(cyclopropyl)methanone (1.0 eq.) in carbon tetrachloride (CCl₄).

-

Add NBS (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.).

-

Heat the mixture to reflux (approx. 77 °C) and irradiate with a heat lamp to initiate the reaction. Monitor by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude bromomethyl intermediate, which can often be used in the next step without further purification.

Step 3: Synthesis of Cyclopropyl 2-(piperidinomethyl)phenyl ketone

-

Rationale: A standard Sₙ2 nucleophilic substitution. The basic piperidine displaces the bromide from the electrophilic benzylic carbon. A non-nucleophilic base like potassium carbonate is used to neutralize the HBr formed during the reaction.

-

Dissolve the crude (2-(bromomethyl)phenyl)(cyclopropyl)methanone (1.0 eq.) in acetonitrile (CH₃CN).

-

Add piperidine (1.2 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

-

Stir the mixture vigorously at room temperature for 12-18 hours.

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to afford the final product.

Characterization and Validation

The identity and purity of the final compound should be confirmed using a suite of standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, proton and carbon environments, and connectivity. Key signals would include the characteristic cyclopropyl protons, the aromatic protons, the benzylic methylene bridge, and the piperidine ring protons.[7]

-

Mass Spectrometry (MS): To confirm the molecular weight. The molecular ion peak [M+H]⁺ should correspond to m/z 258.38.[8]

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the sharp carbonyl (C=O) stretch of the ketone, typically around 1680-1700 cm⁻¹.[8]

-

Purity Analysis (GC/HPLC): To determine the purity of the final compound, which should ideally be >98% for research applications.[9]

Applications in Research and Development

Cyclopropyl 2-(piperidinomethyl)phenyl ketone is not an end-product but a versatile intermediate for further chemical exploration.

Scaffold for Library Synthesis

This compound serves as an excellent starting point for generating a library of diverse molecules. Potential modifications include:

-

Ketone Reduction/Derivatization: The ketone can be reduced to a secondary alcohol, converted to an oxime, or used in Wittig-type reactions to introduce further complexity.

-

Aromatic Ring Functionalization: The phenyl ring can undergo electrophilic aromatic substitution, although the existing substitution pattern will direct incoming groups.

-

Piperidine N-Alkylation: The nitrogen atom of the piperidine ring can be alkylated, acylated, or quaternized to modulate its properties.

Potential in Medicinal Chemistry

Phenyl ketone derivatives are of significant interest for their wide range of pharmacological activities, including hepatoprotective and anti-inflammatory properties.[10] The combination of a cyclopropyl ketone, which can impart metabolic stability, with an aminomethylphenyl group, a common feature in CNS-active agents and other therapeutics, suggests this scaffold could be explored for various biological targets. For instance, α-amino ketones are known to exhibit a large range of modulatory activities on important biological receptors.[11] The specific structural arrangement may be suitable for targeting enzymes like proteases or kinases, where the ketone can act as an electrophilic "warhead" or a hydrogen bond acceptor.[12]

Safety and Handling

Cyclopropyl 2-(piperidinomethyl)phenyl ketone is a research chemical, and a full toxicological profile is not available. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Hazards: Based on analogous structures like cyclopropyl methyl ketone, potential hazards may include skin, eye, and respiratory irritation.[13] Phenyl ketones can also be irritants.[4]

References

-

LookChem (2026). CYCLOPROPYL 2-(4-METHYLPIPERAZINOMETHYL)PHENYL KETONE. Available at: [Link]

-

PubChem (2026). Cyclopropyl phenyl ketone. National Institutes of Health. Available at: [Link]

-

The Royal Society of Chemistry (2026). Supporting Information. Available at: [Link]

-

NIST (2026). Cyclopropyl phenyl ketone. National Institute of Standards and Technology. Available at: [Link]

-

Welbes, L. L., et al. (2007). Synthesis of Cyclopropanes via Pd(II/IV)-Catalyzed Reactions of Enynes. Journal of the American Chemical Society, 129(19), 5836-5837. Available at: [Link]

-

Chemistry Steps (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link]

-

Li, Y., et al. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. Molecules, 27(15), 4983. Available at: [Link]

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10, 1587-1622. Available at: [Link]

-

Cheméo (2026). Chemical Properties of Cyclopropyl phenyl ketone. Available at: [Link]

-

ResearchGate (2017). Cyclopropyl m-nitrophenyl ketone. Available at: [Link]

-

Ioffe, M. S., et al. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 25(23), 5751. Available at: [Link]

-

Amer, M. M., & Donohoe, T. J. (2025). Recent advances in the use of Pentamethylphenyl (Ph*) Ketones in organic synthesis. Chemical Communications. Available at: [Link]

-

Infoscience (2007). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. EPFL. Available at: [Link]

-

Donaldson, W. A. (2001). Synthesis of cyclopropane containing natural products. Tetrahedron, 57(41), 8589-8627. Available at: [Link]

-

ResearchGate (2025). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Available at: [Link]

-

Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

-

Lavecchia, A., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3956. Available at: [Link]

-

ChemRxiv (2023). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinyl-cyclopropanes. Available at: [Link]

-

Amer, M. M., & Donohoe, T. J. (2025). Recent advances in the use of pentamethylphenyl (Ph*) ketones in organic synthesis. Chemical Communications. Available at: [Link]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. benchchem.com [benchchem.com]

- 3. 898762-57-7|Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl ketone|BLD Pharm [bldpharm.com]

- 4. Cyclopropyl phenyl ketone | C10H10O | CID 77029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclopropyl phenyl ketone [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. bg.copernicus.org [bg.copernicus.org]

- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. benchchem.com [benchchem.com]

- 10. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry | MDPI [mdpi.com]

- 13. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: Laboratory Synthesis of Cyclopropyl 2-(piperidinomethyl)phenyl ketone

Abstract & Scope

This application note details a robust, two-stage laboratory protocol for the synthesis of Cyclopropyl 2-(piperidinomethyl)phenyl ketone (CAS: 898773-83-6). This scaffold, structurally related to various CNS-active piperidines and pyrovalerone analogs, presents a specific synthetic challenge: introducing a strained cyclopropyl ketone ortho to a basic amino-alkyl group.

The method described herein utilizes a convergent Grignard-Nitrile approach . Unlike linear Friedel-Crafts acylation strategies, which often suffer from regioselectivity issues due to the directing effects of the amine, this protocol establishes the amino-alkyl arm first, followed by the installation of the ketone via a magnesium-mediated addition to cyclopropanecarbonitrile.

Key Advantages of This Protocol

-

Regiocontrol: 100% ortho selectivity is guaranteed by the starting material (2-bromobenzyl bromide).

-

Modularity: The piperidine moiety is installed prior to the sensitive cyclopropyl group, preventing ring-opening side reactions common in radical halogenation steps.

-

Scalability: Designed for gram-scale (10–50g) laboratory preparation.

Retrosynthetic Analysis

The synthesis is deconstructed into two primary transformations:

-

Nucleophilic Substitution (

): Alkylation of piperidine with 2-bromobenzyl bromide to form the stable aryl halide precursor. -

Grignard Addition / Hydrolysis: Formation of the arylmagnesium species and subsequent attack on cyclopropanecarbonitrile, followed by acidic hydrolysis of the intermediate ketimine.

Figure 1: Retrosynthetic logic flow. Blue indicates the target; Red indicates the reactive organometallic intermediate; Green indicates the stable precursor.

Safety & Hazards (Critical)

| Reagent | Hazard Class | Handling Precaution |

| 2-Bromobenzyl bromide | Lachrymator , Corrosive | Open only in a fume hood. Wear double nitrile gloves. Neutralize spills with aqueous ammonia. |

| Piperidine | Flammable, Toxic, Corrosive | Use in a well-ventilated hood. Avoid inhalation of vapors. |

| THF (Tetrahydrofuran) | Flammable, Peroxide former | Must be anhydrous and distilled/stabilized. Water kills the Grignard reagent. |

| Magnesium Turnings | Flammable Solid | Keep dry. Hydrogen gas evolves during initiation. |

Experimental Protocol

Step 1: Synthesis of 1-(2-Bromobenzyl)piperidine

This step installs the piperidine ring. We use a biphasic or polar aprotic condition to scavenge the HBr byproduct.

Reagents:

-

2-Bromobenzyl bromide (25.0 g, 100 mmol)

-

Piperidine (17.0 g, 200 mmol) [2.0 equiv to act as base and nucleophile]

-

Potassium Carbonate (

) (27.6 g, 200 mmol) [Optional aux base to save Piperidine] -

Acetonitrile (MeCN) (250 mL) or DCM.

Procedure:

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel.

-

Dissolution: Dissolve 2-bromobenzyl bromide (25.0 g) in MeCN (150 mL). Cool to 0°C in an ice bath.

-

Addition: Dissolve piperidine (17.0 g) in MeCN (50 mL). Add this solution dropwise to the RBF over 30 minutes. Note: Exothermic reaction.[1][2]

-

Reaction: Remove ice bath and allow to stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The benzylic bromide spot should disappear.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove MeCN.

-

Resuspend residue in DCM (200 mL) and wash with water (2 x 100 mL) to remove salts and excess piperidine.

-

Dry organic layer over anhydrous

, filter, and concentrate.

-

-

Purification: The crude oil is typically >95% pure and suitable for Step 2. If necessary, distill under high vacuum (bulb-to-bulb) or filter through a short silica plug.

-

Yield Expectation: 23–24 g (90–95%).

-

Appearance: Clear to pale yellow oil.

-

Step 2: Grignard Formation & Nitrile Coupling

This is the critical step. The tertiary amine in the precursor does not interfere with Grignard formation but requires strictly anhydrous conditions.

Reagents:

-

1-(2-Bromobenzyl)piperidine (from Step 1) (12.7 g, 50 mmol)

-

Magnesium turnings (1.46 g, 60 mmol) [1.2 equiv]

-

Cyclopropanecarbonitrile (4.0 g, 60 mmol) [1.2 equiv]

-

Iodine (one crystal) or 1,2-Dibromoethane (catalytic)

-

Anhydrous THF (100 mL)

-

HCl (3M aqueous solution)

Procedure:

-

Activation: Flame-dry a 3-neck RBF under Argon/Nitrogen flow. Add Mg turnings. Dry stir for 10 mins. Add a crystal of Iodine.

-

Initiation:

-

Dissolve the aryl bromide (12.7 g) in anhydrous THF (50 mL).

-

Add approx. 5 mL of this solution to the Mg. Heat gently with a heat gun until the iodine color fades and bubbling begins (Grignard initiation).

-

-

Formation:

-

Once initiated, add the remaining aryl bromide solution dropwise over 45 minutes, maintaining a gentle reflux.

-

After addition, reflux for 1 hour to ensure complete consumption of Mg. The solution should turn dark grey/brown.

-

-

Coupling:

-

Cool the Grignard solution to 0°C.

-

Add Cyclopropanecarbonitrile (4.0 g) in THF (10 mL) dropwise over 20 minutes.

-

Mechanism Note: The Grignard attacks the nitrile carbon to form a magnesium imine salt (

). -

Allow to warm to RT and stir for 3–4 hours.

-

-

Hydrolysis (The "Ketone Release"):

-

Cool the mixture to 0°C.

-

Cautiously quench with 3M HCl (50 mL). Caution: Exothermic!

-

Stir vigorously at RT for 2–3 hours (or warm to 50°C for 30 mins). This converts the intermediate imine into the ketone.

-

-

Workup (Acid-Base Extraction):

-

The target molecule contains a basic amine. We exploit this for purification.

-

Phase 1 (Acid Wash): The acidic mixture contains the product in the aqueous layer (protonated amine). Wash with Diethyl Ether (2 x 50 mL) to remove non-basic impurities (e.g., bi-phenyls, unreacted nitrile). Discard Organic Layer.

-

Phase 2 (Basification): Basify the aqueous layer to pH > 10 using 4M NaOH or

. The product will oil out. -

Phase 3 (Extraction): Extract the cloudy aqueous mixture with DCM (3 x 50 mL).

-

Dry combined DCM layers over

and concentrate.

-

Analytical Data & QC

Target: Cyclopropyl 2-(piperidinomethyl)phenyl ketone (

| Test | Expected Result | Notes |

| Appearance | Yellowish oil or low-melting solid | May darken on standing due to amine oxidation. |

| 1H NMR (CDCl3) | Aromatic region. | |

| Benzylic singlet (distinctive). | ||

| Alpha-proton of ketone. | ||

| Alpha-protons of piperidine. | ||

| High field multiplets. | ||

| IR Spectroscopy | ~1690–1700 | Characteristic ketone stretch (conjugated). |

Process Visualization

Reaction Workflow & Purification Logic

The following diagram illustrates the critical "Acid-Base Switch" used to isolate the pure product from the crude Grignard mixture.

Figure 2: Purification workflow utilizing the basicity of the piperidine moiety to remove neutral organic impurities.

Troubleshooting & Optimization

Issue: Grignard Fails to Initiate

-

Cause: Traces of water in THF or oxidized Magnesium surface.

-

Solution: Add 2-3 drops of 1,2-dibromoethane (entrainment method). This reacts aggressively with Mg, exposing a fresh metal surface. Sonicate the flask for 30 seconds if available.

Issue: Low Yield of Ketone (High Imine presence)

-

Cause: Incomplete hydrolysis. The steric bulk of the ortho-piperidinyl group and the cyclopropyl ring can protect the imine from water attack.

-

Solution: Increase the hydrolysis time or temperature. Stirring the acidic quench mixture at 50°C for 1 hour ensures full conversion of

to

Alternative "Turbo" Route (High Value)

If the standard Mg turnings fail, use Isopropylmagnesium Chloride - Lithium Chloride complex (Turbo Grignard) .

-

Dissolve aryl bromide in THF.

-

Add

(1.1 equiv) at 0°C. -

Stir 1 hour (Halogen-Magnesium exchange occurs).

-

Add Nitrile. This method is milder and often higher yielding.

References

-

Preparation of Grignard Reagents: Silverman, G. S., & Rakita, P. E. (Eds.).[1][3][4][5] (1996). Handbook of Grignard Reagents. CRC Press. (Standard reference for Mg activation and solvent handling).

-

Synthesis of Aryl Ketones via Nitriles: Moffett, R. B., & Shriner, R. L. (1941). Org.[2][3][4] Synth.21 , 79. Link (Classic protocol for Grignard addition to nitriles).

-

Piperidine Alkylation Protocols: BenchChem Application Notes. Protocols for Piperidine-Mediated Reactions. Link (General conditions for amine alkylation).

-

Cyclopropyl Ketone Stability: "Synthesis of Cyclopropyl-Fused Tetrahydrofurans". Asian J. Org.[6] Chem. 2014. Link (Discusses stability of cyclopropyl ketones in synthesis).

- Reaction Mechanism (Imine Hydrolysis): Smith, M. B., & March, J. March's Advanced Organic Chemistry. 6th Ed. Wiley-Interscience. (Mechanistic grounding for the acid hydrolysis step).

Sources

- 1. chemlab.truman.edu [chemlab.truman.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 4. Synthesis of Cyclopropanes via Pd(II/IV)-Catalyzed Reactions of Enynes [organic-chemistry.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

Scalable preparation of Cyclopropyl 2-(piperidinomethyl)phenyl ketone for pharmaceutical use

An Application Note from the Senior Application Scientist, Pharmaceutical Process Development

Topic: Scalable Preparation of Cyclopropyl 2-(piperidinomethyl)phenyl ketone for Pharmaceutical Use

Abstract

The cyclopropyl ketone moiety is a privileged structural motif in modern medicinal chemistry, valued for its ability to enhance metabolic stability and conformational rigidity in drug candidates.[1][2] This application note provides a comprehensive, scalable, and robust three-step synthetic route for the preparation of Cyclopropyl 2-(piperidinomethyl)phenyl ketone, a versatile building block for pharmaceutical development. The described process is designed with scalability in mind, prioritizing commercially available starting materials, avoiding chromatographic purification, and addressing the specific challenges of key transformations, such as Grignard reagent formation. Detailed, step-by-step protocols for synthesis, purification, and analytical characterization are provided for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.

Introduction and Strategic Overview

The incorporation of a cyclopropyl ring into pharmaceutical agents is a well-established strategy to modulate physicochemical properties and improve ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1] Its unique steric and electronic properties can lead to enhanced potency and reduced off-target effects.[1] The target molecule, Cyclopropyl 2-(piperidinomethyl)phenyl ketone, combines this valuable cyclopropyl ketone pharmacophore with a basic piperidinomethyl side chain, making it an attractive intermediate for a range of potential therapeutics, including CNS agents and enzyme inhibitors.

Developing a synthetic route suitable for pharmaceutical production requires more than just a high chemical yield; it demands a process that is safe, scalable, cost-effective, and reproducible. The strategy detailed herein was selected to meet these criteria.

Retrosynthetic Analysis and Route Selection

A retrosynthetic analysis of the target compound reveals a key C-C bond formation between the aromatic ring and the cyclopropyl ketone group, and a C-N bond formation for the piperidinomethyl side chain. The chosen forward synthesis is a three-step sequence starting from commercially available 2-bromotoluene:

-

Grignard Reaction: Formation of a Grignard reagent from 2-methylphenylmagnesium bromide and subsequent reaction with cyclopropanecarbonitrile to yield the key intermediate, Cyclopropyl (2-methylphenyl) ketone. This approach is favored for its efficiency in constructing the aryl-ketone bond.

-

Benzylic Bromination: Selective free-radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS) to produce 2-(bromomethyl)phenyl cyclopropyl ketone.

-

Nucleophilic Substitution: Reaction of the benzylic bromide with piperidine to afford the final product.

This route avoids complex protecting group chemistry and utilizes purification methods amenable to large-scale production, such as distillation and crystallization.

Diagram 1: Retrosynthetic pathway for the target molecule.

Synthesis of Intermediate 1: Cyclopropyl (2-methylphenyl) ketone

This stage involves the formation of an organometallic reagent and its subsequent reaction with a nitrile. The success of this step on a large scale hinges on the controlled initiation and management of the highly exothermic Grignard reaction.[3]

Principle and Causality

The Grignard reagent, 2-methylphenylmagnesium bromide, is prepared by reacting 2-bromotoluene with magnesium metal in an ether solvent.[4] This reaction is subject to an induction period, which can be overcome by activating the magnesium surface with a small amount of iodine or 1,2-dibromoethane.[5][6] The reaction is highly exothermic and moisture-sensitive; therefore, strict anhydrous conditions and controlled addition of the halide are critical to prevent runaway reactions and ensure high yields.[4][7]

The subsequent addition of the Grignard reagent to cyclopropanecarbonitrile forms an intermediate magnesium salt of a ketimine. This intermediate is stable until acidic aqueous workup, which hydrolyzes it to the desired ketone.[8] This two-step, one-pot process is an effective method for ketone synthesis.

Detailed Experimental Protocols

Protocol 2.2.1: Preparation of Cyclopropyl (2-methylphenyl) ketone

-

Materials:

-

Magnesium turnings (1.2 eq)

-

Iodine (one small crystal, ~50 mg per mole of Mg)

-

2-Bromotoluene (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Cyclopropanecarbonitrile (1.1 eq)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Apparatus Setup: Assemble a multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen.

-

Grignard Initiation: Charge the flask with magnesium turnings and the iodine crystal. Add ~10% of the total anhydrous THF. In the addition funnel, prepare a solution of 2-bromotoluene in the remaining THF.

-

Add a small portion (~5%) of the 2-bromotoluene solution to the magnesium. The reaction is initiated when the brown iodine color disappears and gentle refluxing begins. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Grignard Formation: Once initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue stirring and heating at reflux for 1-2 hours to ensure complete consumption of the magnesium.

-

Reaction with Nitrile: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of cyclopropanecarbonitrile in anhydrous THF dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

-

After addition, allow the mixture to warm to room temperature and stir for 3-4 hours, or until TLC/GC analysis indicates consumption of the starting material.

-

Work-up and Quench: Cool the reaction mixture again to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl. Continue adding until the aqueous layer is acidic (pH ~2) and all solids have dissolved.

-

Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether or methyl tert-butyl ether (MTBE). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude Cyclopropyl (2-methylphenyl) ketone can be purified by vacuum distillation to achieve >98% purity.

Synthesis of Intermediate 2: 2-(Bromomethyl)phenyl cyclopropyl ketone

This step employs a selective free-radical bromination at the benzylic position, which is activated by the adjacent aromatic ring.

Principle and Causality

N-Bromosuccinimide (NBS) is the reagent of choice for selective allylic and benzylic bromination. The reaction proceeds via a free-radical chain mechanism initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The initiator generates radicals upon heating, which abstract a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with Br₂ (present in low concentration from the reaction of NBS with trace HBr) to form the product and a bromine radical, propagating the chain. Carbon tetrachloride (CCl₄) or acetonitrile are typical solvents.

Detailed Experimental Protocol

Protocol 3.2.1: Benzylic Bromination with NBS

-

Materials:

-

Cyclopropyl (2-methylphenyl) ketone (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.02 eq)

-

Acetonitrile

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine

-

-

Procedure:

-

Reaction Setup: In a flask equipped with a reflux condenser and magnetic stirrer, dissolve Cyclopropyl (2-methylphenyl) ketone in acetonitrile.

-

Add NBS and AIBN to the solution.

-

Reaction: Heat the mixture to reflux (around 80-82 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours. Note: The solid succinimide byproduct will float to the surface upon completion.

-

Work-up: Cool the reaction mixture to room temperature and filter off the succinimide. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in MTBE and wash with water, saturated Na₂S₂O₃ solution (to quench any remaining bromine), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude 2-(Bromomethyl)phenyl cyclopropyl ketone, which is often used in the next step without further purification. If necessary, it can be purified by crystallization from a hexane/ethyl acetate mixture.

-

Synthesis of Final Product and Scalable Purification

The final step is a straightforward nucleophilic substitution to install the piperidine moiety. The purification strategy is designed to yield material of high purity suitable for pharmaceutical use.

Diagram 2: Workflow for the final synthesis and purification steps.

Principle and Causality

Piperidine acts as a nucleophile, displacing the bromide from the benzylic position in an S_N2 reaction. A mild inorganic base like potassium carbonate (K₂CO₃) is added as an acid scavenger to neutralize the HBr formed during the reaction, preventing the protonation of piperidine and driving the reaction to completion. The product contains a basic nitrogen atom, which provides a highly effective purification handle. By converting the product to its hydrochloride salt, it can be selectively crystallized from the reaction mixture, leaving non-basic impurities behind. The pure salt is then converted back to the free base. This salt-recrystallization-free-basing sequence is a classic and highly scalable method for purifying basic APIs and intermediates.

Detailed Experimental Protocols

Protocol 4.2.1: Synthesis and Purification of Cyclopropyl 2-(piperidinomethyl)phenyl ketone

-

Materials:

-

Crude 2-(Bromomethyl)phenyl cyclopropyl ketone (1.0 eq)

-

Piperidine (1.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile

-

Isopropanol (IPA)

-

Concentrated HCl or 2 M HCl in IPA

-

2 M Sodium Hydroxide (NaOH)

-

Methyl tert-butyl ether (MTBE)

-

-

Procedure:

-

Synthesis: To a solution of the crude benzylic bromide in acetonitrile, add K₂CO₃ and piperidine. Heat the mixture to 40-50 °C and stir until the reaction is complete as monitored by TLC/GC (typically 4-6 hours).

-

Initial Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile. Concentrate the combined filtrate under reduced pressure to obtain the crude free base.

-

Salt Formation and Crystallization: Dissolve the crude product in isopropanol. Slowly add concentrated HCl or a solution of HCl in IPA until the pH is ~1-2. Stir the mixture and cool in an ice bath for 1-2 hours to induce crystallization of the hydrochloride salt.

-

Isolation of Pure Salt: Collect the crystalline solid by vacuum filtration. Wash the cake with cold isopropanol to remove any remaining impurities. Dry the salt under vacuum.

-

Conversion to Free Base: Suspend the pure hydrochloride salt in a mixture of MTBE and water. Add 2 M NaOH solution with stirring until the aqueous layer is basic (pH > 12).

-

Final Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with MTBE. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product as a highly pure oil or solid.

-

Analytical Characterization and Quality Control

For pharmaceutical use, rigorous analytical control is mandatory. The purity of the final compound should be assessed using a primary method, such as Gas Chromatography, with orthogonal methods for confirmation.

Purity Assessment by Gas Chromatography (GC)

GC is well-suited for analyzing volatile compounds like the target ketone and can effectively separate it from starting materials and byproducts.[9]

-

GC Protocol:

-

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium, constant flow at 1.0 mL/min

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 280 °C

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Sample Preparation: Prepare a 1 mg/mL solution in ethyl acetate.

-

Acceptance Criterion: Purity ≥ 99.0% (area percent).

-

Summary of Analytical Data

The following table summarizes the expected characterization data for the final product.

| Analysis | Technique | Expected Result |

| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the proposed structure. |

| Identity | Mass Spectrometry (MS) | [M+H]⁺ corresponding to the molecular weight. |

| Purity | GC-FID | ≥ 99.0% |

| Residual Solvents | GC-Headspace | Conforms to ICH Q3C guidelines. |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

References

-

Close, W. J. (1957). An Improved Synthesis of Cyclopropyl Phenyl Ketone and Related Substances. Journal of the American Chemical Society. Available at: [Link]

-

Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! schnyder-chemsafety.com. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of grignard reagents.

-

Wikipedia. (n.d.). Grignard reagent. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link]

-

Wikipedia. (n.d.). Grignard reaction. Available at: [Link]

-

Research and Reviews. (2021). Synthesis and Preparation of Grignard Reagent. Research and Reviews: Journal of Chemistry. Available at: [Link]

-

Nemr, M. T., Elshaier, Y., Ewieda, S. Y., & Abdelaziz, M. A. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]

-

Sciencemadness.org. (2008). Synthesis of Phenylmagnesium bromide. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. schnyderchemsafety.com [schnyderchemsafety.com]

- 4. rroij.com [rroij.com]

- 5. Grignard reagent - Wikipedia [en.wikipedia.org]

- 6. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Grignard reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

Application Note & Protocol: Selective Synthesis of Cyclopropyl Phenyl Ketones via Grignard Reaction

Abstract

Cyclopropyl phenyl ketones are pivotal structural motifs in medicinal chemistry and materials science, serving as key building blocks for more complex molecular architectures. While the Grignard reaction represents a fundamental C-C bond-forming strategy, its application to the synthesis of ketones from highly reactive precursors like acyl chlorides is often plagued by poor selectivity, leading to the over-addition product, a tertiary alcohol. This document provides a comprehensive guide and a robust protocol for the selective synthesis of cyclopropyl phenyl ketone. We will delve into the mechanistic underpinnings of the reaction, explain the causality behind critical experimental choices, and present a detailed, field-proven protocol that leverages low temperatures and reactivity-moderating agents to maximize the yield of the desired ketone.

Mechanistic Insights and Strategic Approach

The synthesis of a ketone via the reaction of a Grignard reagent with an acyl chloride is a classic nucleophilic acyl substitution. However, the ketone product itself is a reactive electrophile. In many cases, the ketone is more reactive towards the Grignard reagent than the starting acyl chloride, leading to a second nucleophilic addition and the formation of a tertiary alcohol as a significant byproduct.[1][2][3] This competitive reaction pathway is the primary challenge to overcome.

There are two primary Grignard routes to cyclopropyl phenyl ketone:

-

Route A: Phenylmagnesium bromide + Cyclopropanecarbonyl chloride

-

Route B: Cyclopropylmagnesium bromide + Benzoyl chloride

The choice between these routes often depends on the commercial availability and cost of the starting materials. The protocol detailed herein will focus on Route A, which utilizes the readily prepared phenylmagnesium bromide and commercially available cyclopropanecarbonyl chloride.

Controlling Reaction Selectivity:

To suppress the formation of the tertiary alcohol byproduct, two key strategies are employed:

-

Kinetic Control via Low Temperature: By conducting the reaction at cryogenic temperatures (e.g., -78 °C), the rate of the second addition to the ketone is significantly reduced relative to the initial reaction with the more electrophilic acyl chloride.[4]

-

Reactivity Moderation: The inherent high reactivity of the Grignard reagent can be attenuated through the use of specific ligands. Bis[2-(N,N-dimethylamino)ethyl] ether, for instance, can form a tridentate complex with the Grignard reagent.[5][6] This complex is still nucleophilic enough to react with the highly reactive acyl chloride but is sufficiently moderated to prevent a rapid subsequent attack on the newly formed, less reactive ketone.[6]

The following diagram illustrates the critical branching point in the reaction mechanism that dictates the product distribution.

Caption: Competing reaction pathways in the Grignard synthesis of ketones.

Detailed Experimental Protocol

This protocol describes the synthesis of cyclopropyl phenyl ketone from bromobenzene and cyclopropanecarbonyl chloride. Critical Note: All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled hot under a stream of dry nitrogen or argon. All solvents and liquid reagents must be anhydrous.[7]

Materials & Reagents:

-

Magnesium turnings

-

Bromobenzene, anhydrous

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (one small crystal for initiation)

-

Cyclopropanecarbonyl chloride

-

Bis[2-(N,N-dimethylamino)ethyl] ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Place magnesium turnings (1.2 eq) in the flask.

-

Initiation: Briefly heat the flask containing the magnesium under vacuum with a heat gun and then cool under a positive pressure of inert gas. Add a small crystal of iodine.

-

Reagent Addition: Add anhydrous THF to the flask to cover the magnesium. Dissolve bromobenzene (1.0 eq) in anhydrous THF in the dropping funnel. Add a small portion (approx. 10%) of the bromobenzene solution to the magnesium.

-

Reaction: The reaction is initiated when the brown color of the iodine disappears and gentle refluxing begins. If the reaction does not start, gentle warming may be required. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed. The resulting dark, cloudy solution is the Grignard reagent.

Part B: Controlled Acylation Reaction

-

Setup: In a separate, dry, three-necked flask under inert atmosphere, add the reactivity moderator, bis[2-(N,N-dimethylamino)ethyl] ether (1.1 eq relative to the Grignard reagent), and anhydrous THF.

-

Grignard Addition: Cool the flask containing the ligand to 0 °C. Transfer the prepared phenylmagnesium bromide solution (1.1 eq relative to the acyl chloride) via cannula into this flask. Stir the resulting complex for 20-30 minutes.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Acyl Chloride Addition: Dissolve cyclopropanecarbonyl chloride (1.0 eq) in anhydrous THF. Add this solution dropwise to the cold, stirred Grignard reagent complex over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction: Stir the reaction mixture at -78 °C for an additional 2-3 hours.

Part C: Work-up and Purification

-

Quenching: While the reaction is still at -78 °C, slowly and carefully quench it by the dropwise addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Washing: Combine the organic layers and wash successively with water and then brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield pure cyclopropyl phenyl ketone.

Data Presentation and Expected Outcomes

The selectivity of the reaction is highly dependent on the conditions. The following table summarizes the expected outcomes based on variations in key parameters.

| Parameter | Condition | Expected Ketone:Alcohol Ratio | Rationale |

| Temperature | -78 °C | >95:5 | At low temperatures, the activation energy for the second addition to the ketone is not readily overcome, ensuring kinetic selectivity.[8] |

| 0 °C | ~60:40 | At this temperature, the ketone is sufficiently reactive to compete for the Grignard reagent, leading to significant over-addition. | |

| Moderating Ligand | Present | >95:5 | The ligand attenuates the Grignard reagent's reactivity, enhancing selectivity for the more electrophilic acyl chloride.[6] |

| Absent | ~70:30 (at -78 °C) | Without the ligand, the "naked" Grignard reagent is highly reactive, and over-addition remains a competitive pathway even at low temperatures. | |

| Addition Rate | Slow (30-60 min) | High Selectivity | Maintains a low local concentration of the Grignard reagent, preventing rapid reaction with the newly formed ketone. |

| Fast (<5 min) | Lower Selectivity | A high local concentration of the Grignard reagent will lead to immediate reaction with the ketone product as it forms. |

Product Characterization:

-

Appearance: Colorless to pale yellow oil.

-

Boiling Point: 121-123 °C at 15 mmHg.[9]

-

Density: ~1.058 g/mL at 25 °C.[9]

-

Refractive Index (n20/D): ~1.553.[9]

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow from setup to final product.

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Reaction fails to initiate (Grignard formation) | Wet glassware or solvents; Poor quality magnesium. | Ensure all equipment is oven-dried. Use freshly opened anhydrous solvents. Activate magnesium by crushing it gently or adding an initiator like 1,2-dibromoethane. |

| Low yield of all products | Grignard reagent was "killed" by moisture or acidic impurities; Incomplete reaction. | Re-run reaction with meticulous attention to anhydrous conditions.[7][10] Extend reaction times for both Grignard formation and acylation steps. |

| High percentage of tertiary alcohol byproduct | Reaction temperature was too high; Acyl chloride was added too quickly; No moderating ligand used. | Strictly maintain temperature at -78 °C. Ensure slow, dropwise addition of the acyl chloride. Utilize the moderating ligand as specified in the protocol.[6] |

| Significant amount of biphenyl detected | Side reaction during Grignard formation. | Use a slight excess of magnesium. Ensure a moderate rate of bromobenzene addition to favor reaction with magnesium over radical coupling.[11] |

References

-

Chemistry Steps. (2023, March 28). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved from [Link]

- Close, W. J. (1957). An Improved Synthesis of Cyclopropyl Phenyl Ketone and Related Substances. Journal of the American Chemical Society, 79(6), 1455–1458. (Link provided via grounding tool search result)

-

Chem LibreTexts. (2024, March 17). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

-

YouTube. (2017, January 23). Grignard reaction on acyl halides/acid halides/acid chlorides. Retrieved from [Link]

-

University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Filo. (2025, September 28). Complete the following reaction: [Image of Benzoyl chloride] + CH₃MgBr →... Retrieved from [Link]

-

Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Reddit. (2022, December 21). Grignard side reactions. Retrieved from [Link]

-

Royal Society of Chemistry. (2019, January 17). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. Retrieved from [Link]

- Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. (Link provided via grounding tool search result)

- Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. (Link provided via grounding tool search result)

-

Organic Chemistry Portal. (n.d.). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved from [Link]

- Google Patents. (n.d.). CN105753682A - Preparation method of cyclopentyl phenyl ketone.

-

American Chemical Society Publications. (n.d.). A New Method for Expeditious Ketone Synthesis from Acids via Acyl Hemiacetals. The Journal of Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Reaction Chemistry & Engineering. Retrieved from [Link]

-

The Organic Synthesis Archive. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2016, September 4). Cyclopropyl grignard. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

- Jasperse, J. (n.d.). Grignard Reaction. Chem 355. (Link provided via grounding tool search result)

-

Organic Syntheses. (n.d.). Notes - Organic Syntheses Procedure. Retrieved from [Link]

-

SciSpace. (n.d.). Preparation of new functionalized cyclopropylmagnesium reagents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

- Google Patents. (n.d.). WO2009023980A1 - Cyclopropanation process.

-

Chem.ucla.edu. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

-

Elsevier. (2023, November 10). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Retrieved from [Link]

-

ResearchGate. (2025, November 5). Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane | Request PDF. Retrieved from [Link]

-

Organic Syntheses. (n.d.). phenylmagnesium bromide. Retrieved from [Link]

-

ResearchGate. (2025, August 10). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates | Request PDF. Retrieved from [Link]

-

American Chemical Society Publications. (2009, March 16). The Grignard Reagents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. Retrieved from [Link]

Sources

- 1. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Complete the following reaction: [Image of Benzoyl chloride] + CH₃MgBr →.. [askfilo.com]

- 4. CN105753682A - Preparation method of cyclopentyl phenyl ketone - Google Patents [patents.google.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones [organic-chemistry.org]

- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 8. researchgate.net [researchgate.net]

- 9. Cyclopropyl phenyl ketone 97 3481-02-5 [sigmaaldrich.com]

- 10. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

Application Note: Selective Chlorination Strategies for Cyclopropyl 2-(piperidinomethyl)phenyl Ketone Precursors

This Application Note is designed for process chemists and drug development scientists focusing on the synthesis of Cyclopropyl 2-(piperidinomethyl)phenyl ketone (CAS 898773-83-6) and its structural analogs.

The guide addresses the critical chlorination of precursors —specifically the benzylic chlorination of o-tolyl cyclopropyl ketones —which is the pivotal step to install the piperidinomethyl moiety while preserving the sensitive cyclopropyl ring.

Executive Summary & Strategic Analysis

The synthesis of Cyclopropyl 2-(piperidinomethyl)phenyl ketone typically hinges on the functionalization of a (2-methylphenyl)(cyclopropyl)methanone precursor. The transformation requires the selective chlorination of the benzylic methyl group to generate a chloromethyl intermediate, which subsequently undergoes nucleophilic substitution with piperidine.

The Chemical Challenge: This reaction presents a classic chemoselectivity conflict:

-

Reaction Requirement: Benzylic chlorination proceeds via a free-radical mechanism, often requiring elevated temperatures or photo-initiation and generating acidic byproducts (HCl).

-

Substrate Sensitivity: The cyclopropyl ketone moiety is highly susceptible to acid-catalyzed ring opening (homo-Michael addition) and electrophilic attack. Conventional Lewis acid catalysts or unbuffered acidic conditions will destroy the cyclopropyl ring, leading to linear enone impurities.

Scope of this Guide: This note details three chlorination protocols ranging from standard industrial methods to "green" catalytic approaches, specifically optimized to suppress cyclopropyl ring fragmentation.

Mechanistic Pathway & Logic

The synthesis relies on the Wohl-Ziegler type radical halogenation. The choice of reagent dictates the concentration of free radical species and the acidity of the medium.

Reaction Scheme

The following diagram illustrates the pathway and the critical "Failure Mode" (Ring Opening) that must be avoided.

Figure 1: Reaction pathway highlighting the critical divergence between successful benzylic chlorination and acid-catalyzed cyclopropyl ring opening.

Reagent Selection Guide

| Reagent | Mechanism | Acid Generation | Cyclopropyl Safety | Rec. Scale |

| Sulfuryl Chloride (SO₂Cl₂) | Radical (Thermal) | High (SO₂ + HCl) | Low (Requires scavenging) | Industrial (>1 kg) |

| N-Chlorosuccinimide (NCS) | Radical (Initiator req.) | Low (Succinimide byproduct) | High | Lab/Pilot (<1 kg) |

| Trichloroisocyanuric Acid (TCCA) | Radical (Oxidative) | Moderate | Medium | Pilot |

| Cl₂ Gas (Elemental) | Radical (Photo/Thermal) | Very High (HCl) | Very Low (Not recommended) | Commodity |

Detailed Experimental Protocols

Protocol A: The "Buffered" Sulfuryl Chloride Method (Scalable)

Best for: Large-scale preparations where reagent cost is a priority, provided pH control is strictly maintained.

Rationale: SO₂Cl₂ is efficient but generates stoichiometric HCl and SO₂. To prevent cyclopropyl cleavage, the reaction is performed in a solvent that does not solubilize HCl well, or with a solid buffer.

Reagents:

-

Precursor: (2-Methylphenyl)(cyclopropyl)methanone (1.0 equiv)

-

Reagent: Sulfuryl Chloride (SO₂Cl₂) (1.1 equiv)

-

Initiator: Benzoyl Peroxide (BPO) or AIBN (0.05 equiv)

-

Buffer: Anhydrous K₂CO₃ or NaHCO₃ (0.5 equiv, solid suspension)

-

Solvent: Chlorobenzene or Dichloromethane (DCM)

Step-by-Step:

-

Dissolution: Dissolve the ketone precursor in Chlorobenzene (5 mL/g).

-

Buffering: Add solid anhydrous K₂CO₃. Note: This neutralizes in-situ HCl without quenching the radical reaction.

-

Addition: Add the radical initiator (AIBN/BPO). Heat the mixture to 60°C (or reflux if using DCM).

-